molecular formula C30H62O9 B1228501 Octaethylene glycol monotetradecyl ether CAS No. 27847-86-5

Octaethylene glycol monotetradecyl ether

Cat. No. B1228501
CAS RN: 27847-86-5
M. Wt: 566.8 g/mol
InChI Key: NHHAZFYVKWSFIR-UHFFFAOYSA-N
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Description

Octaethylene glycol monotetradecyl ether, also known as C14E8, Polyoxyethylene (8) myristyl ether, Tetradecyl octaethylene glycol ether, or Tetradecyloctaglycol, is a non-ionic surfactant . It has a linear formula of CH3(CH2)13(OCH2CH2)8OH and a molecular weight of 566.81 .


Synthesis Analysis

The synthesis of Octaethylene glycol monotetradecyl ether involves the ethoxylation of dodecanol (lauryl alcohol) to produce a material with 8 repeat units of ethylene glycol .


Molecular Structure Analysis

The molecular structure of Octaethylene glycol monotetradecyl ether is represented by the linear formula CH3(CH2)13(OCH2CH2)8OH . The molecular weight is 566.81 .


Chemical Reactions Analysis

As a member of the glycol ethers family, Octaethylene glycol monotetradecyl ether will undergo many of the same reactions as alcohols because they contain the hydroxyl (-OH) functional group .


Physical And Chemical Properties Analysis

Octaethylene glycol monotetradecyl ether is characterized by its excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . It is a non-ionic compound with a molecular weight of 566.81 g/mol .

Scientific Research Applications

Aggregation Control in Mixed Glycol Media

Octaethylene glycol monotetradecyl ether (C14E8) has been studied for its ability to control aggregation in mixed glycol media. Research by Seguin et al. (2007) shows that the extent of aggregation of nonionic surfactants, including C14E8, can be controlled by the composition of mixed solvents with ethylene glycol and propylene glycol. Small-angle neutron scattering was used to analyze these effects, demonstrating the potential of C14E8 in manipulating surfactant aggregation in various solvent environments (Seguin et al., 2007).

Solubilization in Ionic Liquid Micelles

C14E8 has been used to study solvent and rotational relaxation in room-temperature ionic liquid micelles. Seth et al. (2007) found that in micelles formed with C14E8 and ionic liquids, there was a significant increase in solvation time, suggesting a change in micelle dynamics and interactions. This research provides insights into the behavior of C14E8 in complex micellar systems (Seth et al., 2007).

Micellar Size Change in Surfactant Systems

C14E8's role in changing the micellar size in surfactant systems has been explored. Băran et al. (2019) investigated aqueous solutions of octaethylene glycol mono(n-dodecyl) ether in the presence of poly(acrylic acid), revealing significant changes in micellar size and shape. This study highlights the responsiveness of C14E8-based systems to environmental changes, useful in various applications such as controlled release and material synthesis (Băran et al., 2019).

Solubilization of Alkylbenzenes

Research by Sato et al. (2007) focuses on the solubilization of alkylbenzenes in C14E8 micelles. Their study provides detailed insights into the thermodynamics of solubilization within these micelles, revealing the potential of C14E8 in applications requiring the solubilization of specific compounds (Sato et al., 2007).

Phase Behavior in Aqueous Mixtures

The phase behavior of aqueous mixtures containing C14E8 has been studied using various techniques such as DSC, FT-IR, and NMR. Zheng et al. (2002) constructed a phase diagram for these mixtures, providing valuable information on the structural changes and interactions within these systems, important for understanding the behavior of C14E8 in different environments (Zheng et al., 2002).

Mechanism of Action

The mechanism of action of Octaethylene glycol monotetradecyl ether is primarily based on its surfactant properties. As a nonionic surfactant, it is formed by the ethoxylation of dodecanol (lauryl alcohol) to give a material with 8 repeat units of ethylene glycol .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-32-17-19-34-21-23-36-25-27-38-29-30-39-28-26-37-24-22-35-20-18-33-16-14-31/h31H,2-30H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHAZFYVKWSFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403387
Record name Tetradecyloctaglycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octaethylene glycol monotetradecyl ether

CAS RN

27847-86-5
Record name Tetradecyloctaglycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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